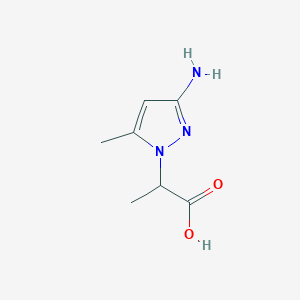
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups .
科学研究应用
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
3-amino-5-methylpyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid.
2-(3-amino-1H-pyrazol-1-yl)propanoic acid: A similar compound with a different substitution pattern on the pyrazole ring.
5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a propanoic acid moiety makes it a versatile compound for various applications in research and industry .
生物活性
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and an amino acid moiety, suggesting diverse pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit key protein-protein interactions (PPIs) involved in cancer progression. For instance, in a study focusing on HER2-positive gastric cancer, a related pyrazole compound demonstrated significant inhibition of the ELF3-MED23 interaction, leading to reduced HER2 levels and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 10 | HER2 | Inhibition of ELF3-MED23 PPI | 0.5 | Hwang et al. (2023) |
| This compound | HER2 | Potentially similar mechanisms | TBD | Current Study |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. A study reported that certain pyrazole compounds exhibited antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.0048 | MDPI Study (2024) |
| Compound B | E. coli | 0.0195 | MDPI Study (2024) |
The mechanism by which this compound exerts its biological effects may involve modulation of enzymatic pathways or interference with cellular signaling cascades. In particular, the compound's ability to disrupt protein interactions suggests potential as a therapeutic agent in treating diseases characterized by aberrant protein functions.
Case Studies
A notable case study involved the application of a structurally related pyrazole compound in a xenograft mouse model of gastric cancer. The administration of this compound resulted in significant tumor reduction and improved survival rates, demonstrating its potential for clinical application .
属性
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-6(8)9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKNPGXPNQRAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













